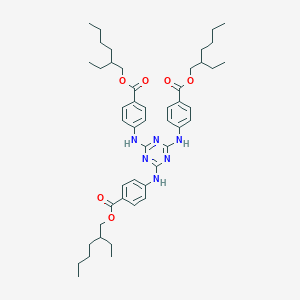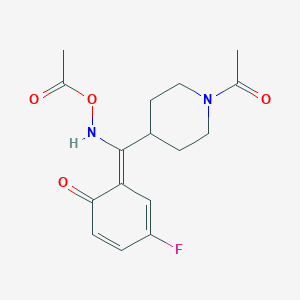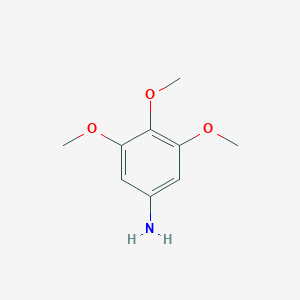
3,4,5-Trimethoxyaniline
Descripción general
Descripción
3,4,5-Trimethoxyaniline is an organic compound characterized by an aromatic ring adorned with three methoxy groups positioned at the 3, 4, and 5 locations. This compound is known for its off-white to beige-brown, gray, or pink powder form . It has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol .
Análisis Bioquímico
Biochemical Properties
While the complete mechanism of action for 3,4,5-Trimethoxyaniline remains elusive, it is speculated to function as an agonist at specific G protein-coupled receptors . These receptors play a pivotal role in regulating diverse physiological processes like cell proliferation and differentiation . Additionally, this compound is believed to exert an influence on the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which participate in the metabolism of fatty acids and other compounds .
Cellular Effects
It is known that this compound can interact with various types of cells and cellular processes . It is speculated to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in various experimental studies .
Metabolic Pathways
It is known to interact with certain enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxyaniline can be synthesized from 1,2,3-trimethoxy-5-nitrobenzene. The process involves the reduction of the nitro group to an amino group using hydrazine hydrate and palladium on carbon as a catalyst in ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being explored for its potential use in developing anticancer agents.
Industry: It is used in the preparation of various organic compounds and intermediates.
Mecanismo De Acción
While the complete mechanism of action for 3,4,5-Trimethoxyaniline remains elusive, it is speculated to function as an agonist at specific G protein-coupled receptors. These receptors play a pivotal role in regulating diverse physiological processes like cell proliferation and differentiation . Additionally, this compound is believed to influence the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which participate in the metabolism of fatty acids and other compounds .
Comparación Con Compuestos Similares
- 3,4-Dimethoxyaniline
- 2,4-Dimethoxyaniline
- 3,5-Dimethoxyaniline
- 3,4-(Methylenedioxy)aniline
Comparison: 3,4,5-Trimethoxyaniline is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to its dimethoxy counterparts, the additional methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions .
Propiedades
IUPAC Name |
3,4,5-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFRNCLPPFDWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066979 | |
| Record name | 3,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24313-88-0 | |
| Record name | 3,4,5-Trimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,4,5-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024313880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24313-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,4,5-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-Trimethoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM47ZMQ5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4,5-trimethoxyaniline?
A1: this compound has the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol. []
Q2: What are the common spectroscopic characterization techniques used for this compound?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), gas chromatography-mass spectrometry (GC-MS), 1H-NMR, and 13C-NMR to characterize this compound and its intermediates. [, , , ]
Q3: Can you describe different synthetic routes for this compound?
A3: this compound can be synthesized through several pathways:
- From 3,4,5-trimethoxybenzoic acid: This route involves chlorination of the acid, amidation of the resulting 3,4,5-trimethoxybenzoyl chloride, and a Hofmann rearrangement of 3,4,5-trimethoxybenzamide. []
- From gallic acid: This method utilizes methylation, nitration, and reduction reactions starting with gallic acid. [, ]
- From 3,4,5-trimethoxynitrobenzene: This approach involves the reduction of 3,4,5-trimethoxynitrobenzene. Researchers have optimized this route to improve yield and reduce reaction time. []
Q4: What is known about the reactivity of this compound with tropenylium ion?
A4: Studies show that reacting this compound with tropenylium ion can lead to both C-tropenylation and Schiff base formation. Interestingly, detropenylation can also occur in the presence of acid. []
Q5: How can this compound be used in the synthesis of other compounds?
A5: this compound serves as a valuable building block for synthesizing various compounds:
- 3,4,5-Trimethoxybenzenesulfonamides: Synthesized from this compound via the Meerwein reaction, these compounds have potential biological applications. []
- Naphthylidene substituted anilines: These compounds, including those derived from this compound, have been studied for their keto-enol tautomerism. []
- Aryl diazonium salts: Electrodeposition of these salts, derived from this compound, onto copper surfaces demonstrates potential for corrosion inhibition. []
- 2-Acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones: These compounds, synthesized from the reaction of this compound with 2-acyl-1,4-naphthoquinones, show potential cytotoxic activity against cancer cells. [, ]
- Oligo/polyamines and polyphenols: this compound is a precursor in the synthesis of these polymers, which have potential applications in materials science due to their thermal stability and conductivity. []
- Spiro compounds: Unique spiro compounds like spiro[2H-indole-2,1′-1H-isoindole]-3,3′-diones can be synthesized using this compound as a starting material. []
Q6: Has this compound been explored for its potential as a dihydrofolate reductase (DHFR) inhibitor?
A6: Yes, research has explored the synthesis and DHFR inhibitory activities of compounds containing a 3,4,5-trimethoxyphenyl group, specifically targeting DHFR from Pneumocystis carinii (pc) and Toxoplasma gondii (tg), which are opportunistic pathogens in AIDS patients. []
Q7: How does the structure of this compound relate to its activity as a DHFR inhibitor?
A7: Studies on trimetrexate analogues, which share structural similarities with this compound, have shown that modifications to the phenyl ring, such as the introduction of bulky 2′-bromo substituents, can significantly influence DHFR inhibitory activity and species selectivity. []
Q8: Has computational chemistry been employed in the study of this compound?
A8: Yes, researchers have used computational methods like Hartree-Fock (HF) and density functional theory (DFT) to investigate the structural properties, vibrational frequencies, and spectral characteristics of this compound. These studies provide insights into the molecule's electronic structure and vibrational modes. [] Additionally, DFT calculations have been used to assess the stability of products formed in reactions involving this compound, helping to understand reaction mechanisms and product selectivity. []
Q9: Are there any known pharmacological activities of this compound?
A9: this compound and its derivatives exhibit β-blocking action, as demonstrated in studies comparing their pA2 values to those of propranolol. The introduction of specific functional groups on the nitrogen atom or the side chain of this compound can modulate its affinity for adrenergic receptors and, therefore, its β-blocking activity. []
Q10: What is known about the stability of this compound?
A10: While specific information about the stability of this compound under various conditions is limited in the provided research, we know that its polymeric derivative, poly-3,4,5-trimethoxyaniline (PTMA), exhibits good thermal stability, with a weight loss of 54.18% at 1000 °C according to thermogravimetric analysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

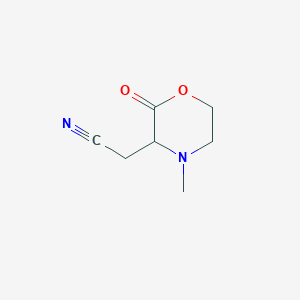
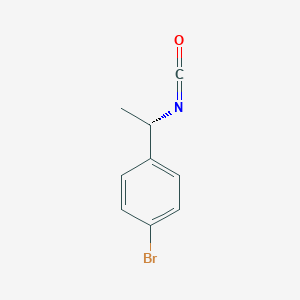
![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
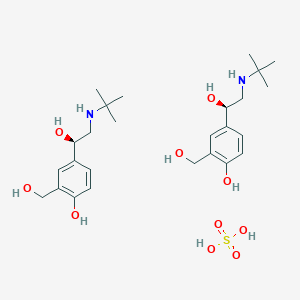
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
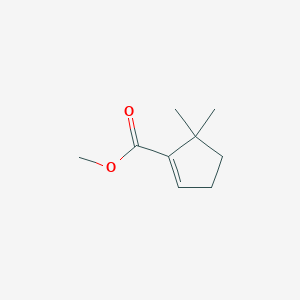
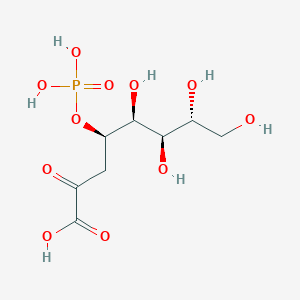
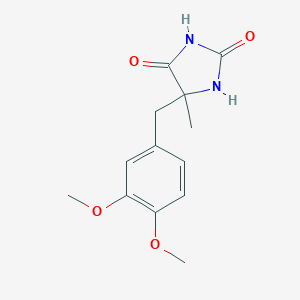

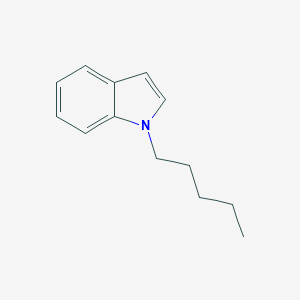
![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)
